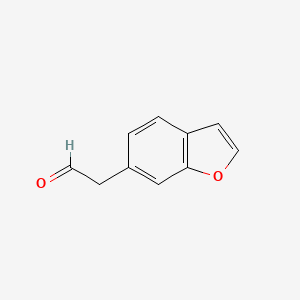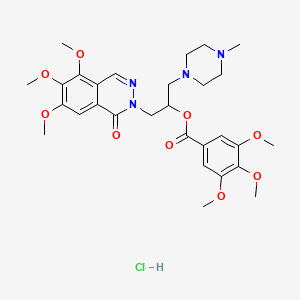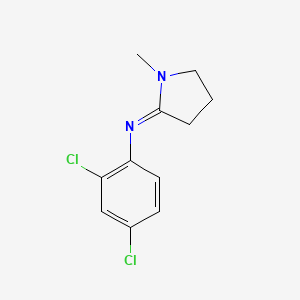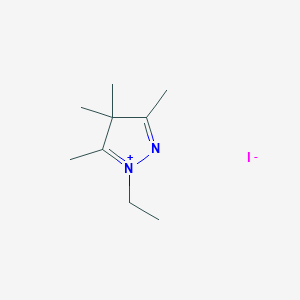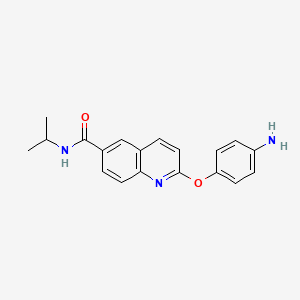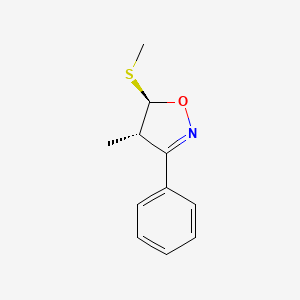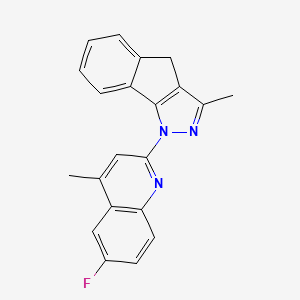
Indeno(1,2-c)pyrazole, 1,4-dihydro-1-(6-fluoro-4-methyl-2-quinolinyl)-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-fluoro-4-methylquinolin-2-yl)-3-methyl-1,4-dihydroindeno[1,2-c]pyrazole is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring fused with a pyrazole ring, which imparts unique chemical and biological properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-fluoro-4-methylquinolin-2-yl)-3-methyl-1,4-dihydroindeno[1,2-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-fluoro-4-methylquinoline with a suitable hydrazine derivative, followed by cyclization to form the pyrazole ring. The reaction conditions often require the use of strong acids or bases as catalysts and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
1-(6-fluoro-4-methylquinolin-2-yl)-3-methyl-1,4-dihydroindeno[1,2-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides or pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline or dihydropyrazole derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve the use of solvents such as ethanol or dichloromethane and may require heating or cooling to control the reaction rate .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the quinoline ring, leading to a wide range of derivatives with different properties .
Applications De Recherche Scientifique
1-(6-fluoro-4-methylquinolin-2-yl)-3-methyl-1,4-dihydroindeno[1,2-c]pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential as an anticancer agent, antimicrobial agent, and enzyme inhibitor.
Mécanisme D'action
The mechanism of action of 1-(6-fluoro-4-methylquinolin-2-yl)-3-methyl-1,4-dihydroindeno[1,2-c]pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting anticancer effects. The presence of the fluorine atom enhances its binding affinity and selectivity for these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-fluoroquinoline: A simpler analog with similar fluorine substitution but lacking the pyrazole ring.
4-methylquinoline: Another analog with a methyl group at the 4th position but without the fluorine atom.
Indeno[1,2-c]pyrazole: A related compound with a similar pyrazole ring but different substitution patterns.
Uniqueness
1-(6-fluoro-4-methylquinolin-2-yl)-3-methyl-1,4-dihydroindeno[1,2-c]pyrazole is unique due to the combination of the quinoline and pyrazole rings, along with the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
130946-70-2 |
|---|---|
Formule moléculaire |
C21H16FN3 |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
1-(6-fluoro-4-methylquinolin-2-yl)-3-methyl-4H-indeno[1,2-c]pyrazole |
InChI |
InChI=1S/C21H16FN3/c1-12-9-20(23-19-8-7-15(22)11-17(12)19)25-21-16-6-4-3-5-14(16)10-18(21)13(2)24-25/h3-9,11H,10H2,1-2H3 |
Clé InChI |
BRSYQAAQRBKEEW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC2=C1C=C(C=C2)F)N3C4=C(CC5=CC=CC=C54)C(=N3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



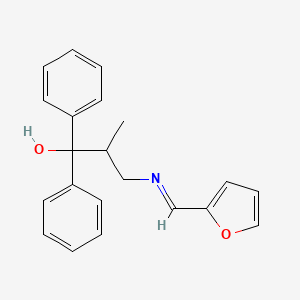
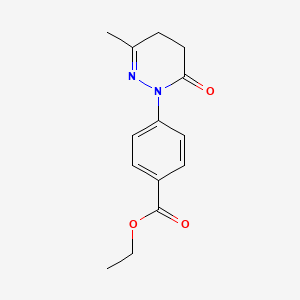
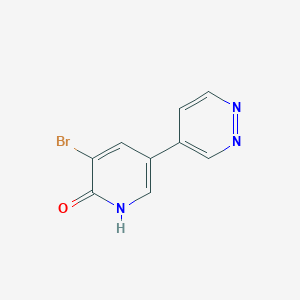
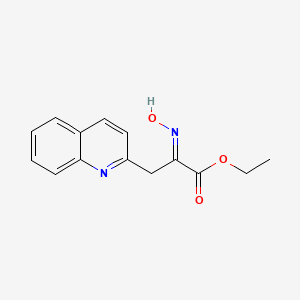
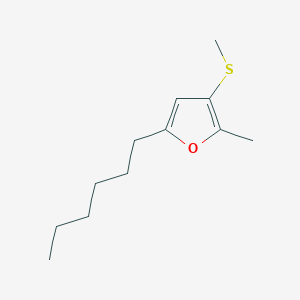

![N-{[6-(Methylamino)-7H-purin-7-yl]acetyl}-L-aspartic acid](/img/structure/B12900540.png)
